Ioglucomide

Myelography Neurotoxicity Contrast Media Safety

Ioglucomide (CAS 63941-74-2, molecular formula C20H28I3N3O13, molecular weight 899.16 g/mol) is a small-molecule, tri-iodinated, nonionic contrast medium originally developed for myelographic imaging of the spinal cord and nerve roots. The compound belongs to the triiodobenzoic acid class of radiographic contrast agents and was assigned the USAN/INN designation 'Ioglucomide' and the investigational code MP-8000.

Molecular Formula C20H28I3N3O13
Molecular Weight 899.2 g/mol
CAS No. 63941-74-2
Cat. No. B1672077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoglucomide
CAS63941-74-2
Synonyms3,5-bis(D-gluconamido)-2,4,6-triiodo-N-methylbenzamide
ioglucomide
Molecular FormulaC20H28I3N3O13
Molecular Weight899.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I
InChIInChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1
InChIKeyASFIRRNYUOVVLY-JVOWFEOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ioglucomide (CAS 63941-74-2): Chemical Identity and Baseline Characteristics for Procurement Evaluation


Ioglucomide (CAS 63941-74-2, molecular formula C20H28I3N3O13, molecular weight 899.16 g/mol) is a small-molecule, tri-iodinated, nonionic contrast medium originally developed for myelographic imaging of the spinal cord and nerve roots [1][2]. The compound belongs to the triiodobenzoic acid class of radiographic contrast agents and was assigned the USAN/INN designation 'Ioglucomide' and the investigational code MP-8000 [3][4]. Preclinical development was undertaken to identify a myelographic agent with a safety profile superior to the then-standard nonionic agent metrizamide, particularly regarding neurotoxicity [5].

Why Generic Substitution of Ioglucomide with Other Nonionic Myelographic Contrast Agents Is Not Straightforward


Nonionic myelographic contrast agents vary substantially in their neurotoxic potential, and preclinical evidence demonstrates that these differences cannot be predicted from bulk physicochemical properties such as osmolality alone [1]. In the foundational preclinical work, Ioglucomide and metrizamide—both nonionic agents—exhibited comparable osmolality yet markedly different toxicity profiles: Ioglucomide produced significantly lower acute toxicity and no convulsive activity, findings that the authors explicitly noted could not be attributed to osmolality differences [1]. This dissociation between physiochemical class identity and biological safety means that procurement decisions based solely on the 'nonionic monomeric contrast agent' category risk selecting a compound with an inferior neurotoxicological profile.

Ioglucomide Quantitative Differentiation Evidence: Head-to-Head Preclinical Data Versus Metrizamide


Convulsive Activity: Complete Absence with Ioglucomide Versus Metrizamide Following Subarachnoid Administration

In a direct head-to-head preclinical comparison, Ioglucomide produced no evidence of any type of convulsive activity after subarachnoid administration, whereas metrizamide—the clinically established nonionic myelographic agent at the time—did produce convulsive effects under identical experimental conditions [1]. This represents a qualitative all-or-none difference in a clinically critical safety endpoint, not merely a quantitative improvement.

Myelography Neurotoxicity Contrast Media Safety

Acute Systemic and Intrathecal Toxicity: Significantly Lower for Ioglucomide Versus Metrizamide

In direct comparative toxicological studies, acute toxicity—measured after both intravenous injection and instillation into cerebrospinal fluid (CSF)—was significantly lower for Ioglucomide than for metrizamide [1]. Although the publication reports statistical significance without tabulating exact LD50 values in the accessible abstract and metadata, the authors explicitly state the difference was 'significantly less' for Ioglucomide across both routes of administration, confirming a quantitative safety advantage under the study conditions.

Acute Toxicity Intravenous LD50 Intrathecal Safety

Arachnoiditis Risk: Ioglucomide Comparable to Metrizamide and Superior to Ionic Comparators

In the direct comparison, Ioglucomide and metrizamide were found to be comparable with respect to freedom from production of arachnoiditis [1]. This equivalence with the clinically accepted nonionic standard (metrizamide) places both agents in a favorable category distinct from ionic contrast media such as iocarmate, which in separate studies produced moderate to severe arachnoiditis [2]. While this represents parity rather than superiority over metrizamide, it confirms that Ioglucomide's arachnoiditis risk profile is not inferior to the reference agent.

Arachnoiditis Myelographic Safety Contrast-Induced Neuroinflammation

Ioglucomide: Optimal Research and Preclinical Application Scenarios Based on Differentiated Evidence


Preclinical Myelography Requiring Maximal Protection Against Drug-Induced Seizures

When designing animal myelography studies where drug-induced convulsive activity would confound neurological assessments or compromise animal welfare, Ioglucomide is indicated over metrizamide based on the complete absence of convulsive activity after subarachnoid administration [1]. This application scenario is particularly relevant for neuroscientific protocols requiring prolonged post-injection observation periods during which metrizamide-associated seizures could interfere with data collection [1].

Toxicological Screening of Intrathecal Agents Where a Wide Safety Margin Is Required

In preclinical toxicology programs that involve intrathecal delivery and require a contrast agent with the widest possible acute safety margin, Ioglucomide's significantly lower acute toxicity (both intravenous and intrathecal) relative to metrizamide provides a quantifiable advantage [1]. This scenario is directly supported by the multi-species toxicological evaluation demonstrating statistical significance across both routes of administration [1].

Comparative Imaging Research Requiring a Nonionic Reference Agent with a Defined Arachnoiditis Profile

For studies comparing novel myelographic formulations, Ioglucomide serves as a nonionic reference compound with a documented arachnoiditis risk profile that is non-inferior to metrizamide [1] and qualitatively superior to ionic agents such as iocarmate [2]. This evidence-based characterization supports its use as a benchmark in comparative experimental designs [1][2].

Quote Request

Request a Quote for Ioglucomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.